molecular formula C8H11NO2S B11905545 Methyl 2-isopropylthiazole-4-carboxylate CAS No. 336193-96-5

Methyl 2-isopropylthiazole-4-carboxylate

Cat. No.: B11905545
CAS No.: 336193-96-5
M. Wt: 185.25 g/mol
InChI Key: UYSSLFVYXVTXCD-UHFFFAOYSA-N
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Description

Methyl 2-isopropylthiazole-4-carboxylate is a heterocyclic organic compound that features a thiazole ring. Thiazoles are known for their aromaticity, which is due to the delocalization of π-electrons.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-isopropylthiazole-4-carboxylate typically involves the reaction of methyl alpha-chloroacetoacetate with thioamide derivatives in absolute ethanol. This reaction yields the corresponding methyl ester derivatives .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-isopropylthiazole-4-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .

Scientific Research Applications

Methyl 2-isopropylthiazole-4-carboxylate has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-isopropylthiazole-4-carboxylate involves its interaction with various molecular targets. The thiazole ring can modulate biochemical pathways by activating or inhibiting enzymes and receptors. This modulation can lead to various biological effects, such as antimicrobial activity .

Comparison with Similar Compounds

    Thiazole: The parent compound with a five-membered ring containing sulfur and nitrogen.

    Sulfathiazole: An antimicrobial drug with a thiazole ring.

    Ritonavir: An antiretroviral drug containing a thiazole moiety.

    Abafungin: An antifungal drug with a thiazole structure

Uniqueness: Methyl 2-isopropylthiazole-4-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

CAS No.

336193-96-5

Molecular Formula

C8H11NO2S

Molecular Weight

185.25 g/mol

IUPAC Name

methyl 2-propan-2-yl-1,3-thiazole-4-carboxylate

InChI

InChI=1S/C8H11NO2S/c1-5(2)7-9-6(4-12-7)8(10)11-3/h4-5H,1-3H3

InChI Key

UYSSLFVYXVTXCD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=NC(=CS1)C(=O)OC

Origin of Product

United States

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